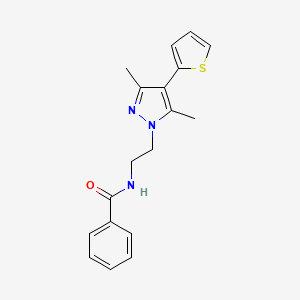

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Description

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a benzamide derivative featuring a pyrazole core substituted with 3,5-dimethyl groups and a thiophen-2-yl moiety at the 4-position.

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-13-17(16-9-6-12-23-16)14(2)21(20-13)11-10-19-18(22)15-7-4-3-5-8-15/h3-9,12H,10-11H2,1-2H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZHHIXUOMFXEES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CC=CC=C2)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common route starts with the preparation of the pyrazole ring, which can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with thiophene-2-carbaldehyde under acidic conditions. The resulting intermediate is then reacted with 2-bromoethylamine to introduce the ethyl linker. Finally, the benzamide group is introduced through an amidation reaction with benzoyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The benzamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or alcohols can react with the benzamide group under basic conditions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Substituted benzamides.

Scientific Research Applications

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an antimicrobial agent.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anti-inflammatory effects. The thiophene and pyrazole rings are crucial for its binding affinity and specificity .

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

- Structure : Substituted with a 3,4-dimethoxyphenyl group instead of the pyrazole-thiophene system.

- Synthesis : Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield) .

- Key Features: Melting point: 90°C. Methoxy groups enhance solubility but may reduce metabolic stability.

4-{[3,5-Dimethyl-4-(morpholine-4-sulfonyl)-1H-pyrazol-1-yl]methyl}-N-[2-(propan-2-yl)phenyl]benzamide

- Structure : Pyrazole core modified with a morpholine-sulfonyl group and a 2-isopropylphenyl benzamide.

- Key Features: The sulfonyl group introduces strong electron-withdrawing effects, contrasting with the electron-rich thiophene in the target compound.

N-(2-{[6-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-ethoxybenzamide

- Structure : Pyridazine replaces thiophene, with an ethoxy group on the benzamide.

- Key Features: Pyridazine’s electron-deficient nature may alter binding interactions compared to thiophene’s aromaticity.

Thiophene-Containing Analog: (2S)-5-Hydroxy-N-propyl-N-[2-(thiophen-2-yl)ethyl]-1,2,3,4-tetrahydronaphthalen-2-amine oxide

- Structure : Shares the thiophen-2-yl group but lacks the pyrazole-benzamide scaffold.

- Key Features :

Comparative Analysis Table

Structural and Functional Implications

- Electronic Effects : Thiophene’s electron-rich nature in the target compound may facilitate charge-transfer interactions, whereas sulfonyl or pyridazine substituents in analogs alter electronic profiles .

- Solubility and Bioavailability : Methoxy and morpholine groups in analogs improve aqueous solubility, while ethoxy and isopropyl groups enhance lipophilicity .

- Synthetic Accessibility : High-yield routes (e.g., 80% for Rip-B) suggest feasibility for scaling benzamide derivatives, though thiophene incorporation may require specialized catalysts .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a synthetic organic compound categorized under pyrazole derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of cancer therapy and autophagy modulation.

Chemical Structure and Properties

The compound's molecular formula is , and it features a pyrazole ring substituted with a thiophene group and an ethylbenzamide moiety. The presence of these functional groups is crucial for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₂₂N₄O₃S |

| Molecular Weight | 350.43 g/mol |

| CAS Number | 2034324-71-3 |

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways. Preliminary studies indicate that this compound may inhibit the mechanistic target of rapamycin complex 1 (mTORC1), leading to increased autophagy levels in cancer cells, which is a critical mechanism for cell survival under stress conditions .

Antiproliferative Effects

Research has demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines. For example, studies have shown that these compounds can disrupt mTORC1 activity, which is essential for cell growth and proliferation. The inhibition of mTORC1 leads to increased autophagic flux, suggesting a dual mechanism where both growth inhibition and autophagy modulation contribute to the anticancer properties .

Case Studies

In a study focusing on the structure–activity relationship (SAR) of related pyrazole derivatives, two specific compounds showed submicromolar antiproliferative activity against MIA PaCa-2 pancreatic cancer cells. These compounds not only reduced mTORC1 activity but also enhanced basal autophagy levels while impairing autophagic flux under nutrient-replete conditions . This suggests that this compound could similarly affect cellular pathways critical for cancer cell survival.

Summary of Research Findings

The following table summarizes key findings from various studies on the biological activity of this compound and related compounds:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.